1,2,4,5-Tetrafluoro-3-isocyanatobenzene
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Overview
Description
1,2,4,5-Tetrafluoro-3-isocyanatobenzene is a fluorinated aromatic compound with the molecular formula C7HF4NO. It is characterized by the presence of four fluorine atoms and an isocyanate group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrafluoro-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrafluorobenzene with phosgene (COCl2) in the presence of a base, such as triethylamine, to form the corresponding isocyanate . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrafluoro-3-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted ureas.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Addition Reactions: Reactions with nucleophiles like amines or alcohols are often conducted at room temperature or slightly elevated temperatures in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives, depending on the nucleophile used.
Addition Reactions: Products include ureas, carbamates, and substituted ureas, depending on the nucleophile and reaction conditions.
Scientific Research Applications
1,2,4,5-Tetrafluoro-3-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials. Its unique fluorinated structure imparts desirable properties such as increased stability and reactivity.
Medicine: Investigated for use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrafluoro-3-isocyanatobenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, potentially leading to biological activity. The fluorine atoms on the benzene ring can also influence the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrafluoro-5-isocyanatobenzene: Similar structure but with different fluorine atom positions, leading to variations in reactivity and applications.
1,2,4,5-Tetrafluorobenzene: Lacks the isocyanate group, making it less reactive in certain types of chemical reactions.
Uniqueness
1,2,4,5-Tetrafluoro-3-isocyanatobenzene is unique due to the combination of fluorine atoms and the isocyanate group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability, making it valuable in various applications .
Properties
Molecular Formula |
C7HF4NO |
---|---|
Molecular Weight |
191.08 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-isocyanatobenzene |
InChI |
InChI=1S/C7HF4NO/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H |
InChI Key |
FSNNAAVVQUFCPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N=C=O)F)F |
Origin of Product |
United States |
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